molecular formula C11H15ClN2O B1470461 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine CAS No. 1785406-58-7

2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine

Cat. No. B1470461
CAS RN: 1785406-58-7
M. Wt: 226.7 g/mol
InChI Key: KHFDBGXACQHRCH-UHFFFAOYSA-N
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Description

This compound is a derivative of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . It has been synthesized and evaluated for its anticonvulsant effect and neurotoxicity .


Molecular Structure Analysis

The molecular structure of this compound is derived from 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . The exact structure analysis is not available in the current resources.


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available resources .

Scientific Research Applications

Synthetic Routes and Structural Properties

Research on synthetic routes and structural properties of related compounds, such as those involving chloral and amines, highlights the diversity in potential products and intermediates, offering a basis for understanding how similar compounds might be synthesized and manipulated for various applications. For example, Issac and Tierney (1996) detailed the synthesis and spectroscopic analysis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, revealing insights into conformation and potential chemical behaviors of related compounds R. Issac & J. Tierney, 1996.

Biological Activities and Applications

Research on benzazoles and derivatives, as covered by Rosales-Hernández et al. (2022), illustrates the importance of such compounds in medicinal chemistry due to their diverse biological activities and potential clinical applications. This highlights a pathway for exploring the biological relevance of the specified compound M. Rosales-Hernández, J. Mendieta-Wejebe, F. Tamay-Cach, & A. Cruz, 2022.

Environmental Impact and Degradation

Studies on the environmental fate, behavior, and degradation pathways of chemically related compounds offer insights into how such substances interact with ecosystems and potential methods for their remediation or environmental impact assessment. For instance, Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, underscoring the importance of understanding the environmental implications of synthetic compounds Camille Haman, X. Dauchy, C. Rosin, & J. Munoz, 2015.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Future Directions

The future directions for this compound could involve further investigation into its anticonvulsant activities and potential as a new antiepileptic drug .

properties

IUPAC Name

2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-1-2-11-9(7-10)8-14(4-3-13)5-6-15-11/h1-2,7H,3-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFDBGXACQHRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCN)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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